2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
- Final Compound Formation : Stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with various acetamides electrophiles (one after another) in DMF using LiH as base and activator yields the targeted bi-heterocyclic compounds .
Molecular Structure Analysis
The proposed structure of 2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is deduced through spectroscopic techniques, including 1H NMR , 13C NMR , EI MS , and elemental analysis .
Scientific Research Applications
Synthesis and Evaluation of Antimicrobial Agents
A series of compounds, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, were synthesized to assess their antimicrobial efficacy. These compounds were structurally validated through IR, 1HNMR, and elemental analysis and exhibited significant in vitro antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. This research underscores the potential of these derivatives in the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Glutaminase Inhibition for Cancer Therapy
The compound Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated as potent allosteric inhibitors of kidney-type glutaminase (GLS). These compounds demonstrated significant inhibitory effects on GLS, a key enzyme in cancer cell metabolism, highlighting their potential in cancer therapy. The analogs also showed improved drug-like properties and solubility compared to BPTES, with one analog significantly attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Novel Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with promising anticonvulsant properties. Among these, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide showed significant effects in abolishing tonic extensor phases and providing 100% protection against picrotoxin-induced convulsions, highlighting its potential as a new anticonvulsant agent (Farag et al., 2012).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been shown to possess significant antioxidant activity, as demonstrated by various assays like DPPH, ABTS, and FRAP. The study of their supramolecular architectures through hydrogen bonding interactions further contributes to understanding their potential therapeutic applications (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and indole moieties, have been found to interact with various biological targets . For instance, thiazole derivatives have been reported to target FtsZ, a key functional protein in bacterial cell division .
Mode of Action
These compounds often bind to their targets, leading to changes in the target’s function .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antitumor effects . These activities suggest that the compound may influence several biochemical pathways.
Result of Action
Related compounds have demonstrated various biological activities, suggesting that this compound may also exhibit diverse molecular and cellular effects .
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-13-6-5-9-15(10-13)22-12-17(21)20-18-19-16(11-23-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAXVIKLTDYYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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